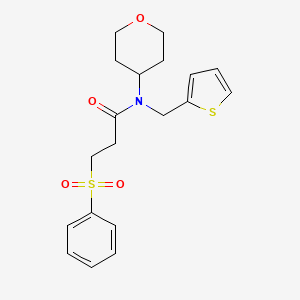

3-(phenylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c21-19(10-14-26(22,23)18-6-2-1-3-7-18)20(15-17-5-4-13-25-17)16-8-11-24-12-9-16/h1-7,13,16H,8-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGPTHZUOPNNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(phenylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)propanamide (CAS Number: 2034590-23-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 394.5 g/mol. The chemical structure features a phenylsulfonyl group, a tetrahydro-2H-pyran moiety, and a thiophen-2-ylmethyl substituent, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₄S |

| Molecular Weight | 394.5 g/mol |

| CAS Number | 2034590-23-1 |

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamide have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific activity of This compound in cancer models remains to be fully elucidated but suggests potential as an anticancer agent.

Antimicrobial Activity

Compounds containing sulfonamide groups are known for their antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis. Investigations into the specific antimicrobial efficacy of this compound against various bacterial strains could provide insights into its potential use in treating infections.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could potentially inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, which are crucial in various physiological processes. Studies focusing on enzyme kinetics and inhibition constants would be beneficial to establish its mechanism of action.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of sulfonamide derivatives. The results indicated that certain structural modifications led to enhanced potency against breast cancer cell lines. While this study did not specifically test This compound , it provides a framework for understanding how similar compounds may behave in cancer models.

Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial activity of various sulfonamide compounds against Escherichia coli and Staphylococcus aureus. The findings suggested that modifications to the sulfonamide group could significantly enhance antibacterial activity. Future studies should include This compound to determine its effectiveness against these pathogens.

Study 3: Enzyme Inhibition Profile

A comprehensive review highlighted the enzyme inhibition capabilities of sulfonamides, particularly focusing on their role in inhibiting carbonic anhydrase. Further research is necessary to evaluate whether This compound exhibits similar inhibitory effects and to characterize the binding affinity and kinetics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(phenylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound's synthesis typically involves multi-step reactions, such as coupling a phenylsulfonyl-propanamide precursor with tetrahydro-2H-pyran and thiophen-2-ylmethyl derivatives. Key steps include alkylation and sulfonylation under controlled conditions. Optimization requires adjusting solvents (e.g., toluene or THF), catalysts (e.g., triethylamine), and temperature to maximize yield and purity. Reaction progress should be monitored via thin-layer chromatography (TLC) .

Q. How can structural integrity and purity be confirmed using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of functional groups like the tetrahydro-2H-pyran ring and thiophene moiety. Infrared (IR) spectroscopy validates sulfonyl and amide bonds. Mass spectrometry (MS) determines molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial in vitro assays suggest interactions with enzymes or receptors, such as kinases or GPCRs, due to its sulfonyl and amide groups. Activity can be screened using fluorescence-based binding assays or enzyme inhibition studies. Dose-response curves (IC₅₀/EC₅₀) should be generated to quantify potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed given the compound’s structural complexity?

- Methodological Answer : SAR studies require systematic modification of substituents (e.g., replacing the phenylsulfonyl group with a methylsulfonyl or altering the tetrahydro-2H-pyran ring). Biological activity data from analogs are compared using computational tools like molecular docking to identify critical pharmacophores. Free-energy perturbation (FEP) simulations can predict binding affinity changes .

Q. How to address contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. Validate results via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays). Control experiments with purified enantiomers (if chiral) and rigorous statistical analysis (e.g., ANOVA) are essential .

Q. What reaction mechanisms underlie key transformations during synthesis?

- Methodological Answer : The sulfonylation step likely proceeds via a nucleophilic substitution mechanism, where the propanamide nitrogen attacks the sulfonyl chloride. Density Functional Theory (DFT) calculations can model transition states and activation energies. Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) may elucidate mechanistic pathways .

Q. How do solvent polarity and catalyst choice impact yield in the final coupling step?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide bond formation, while bulky catalysts (e.g., HATU) improve coupling efficiency. Design-of-Experiments (DoE) methodologies, such as factorial design, can optimize parameters like solvent:catalyst ratios .

Q. What computational strategies are effective for predicting metabolic stability?

- Methodological Answer : Use in silico tools like SwissADME or MetaCore to predict cytochrome P450 interactions. Molecular dynamics (MD) simulations assess metabolic sites (e.g., sulfonyl group oxidation). Validate predictions with in vitro hepatocyte assays and LC-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.